3-(3-Tert-butylphenyl)azetidine
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Overview
Description
3-[3-(tert-Butyl)phenyl]azetidine is a four-membered nitrogen-containing heterocycle. . This compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[3-(tert-Butyl)phenyl]azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-[3-(tert-Butyl)phenyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[3-(tert-Butyl)phenyl]azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[3-(tert-Butyl)phenyl]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-[3-(tert-Butyl)phenyl]azetidine can be compared with other azetidines and nitrogen-containing heterocycles:
Azetidine: The parent compound, azetidine, lacks the tert-butyl and phenyl groups, making it less sterically hindered and more reactive.
3-Phenylazetidine: This compound has a phenyl group but lacks the tert-butyl group, resulting in different steric and electronic properties.
3-(tert-Butyl)azetidine: This compound has a tert-butyl group but lacks the phenyl group, leading to different reactivity and stability.
The presence of both the tert-butyl and phenyl groups in 3-[3-(tert-Butyl)phenyl]azetidine makes it unique, providing a balance of steric hindrance and electronic effects that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3 |
InChI Key |
MUGKZIVZEJZAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
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